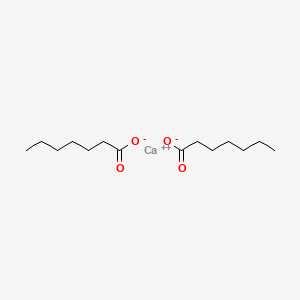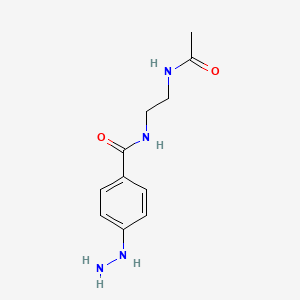
(E)-2,4-dichloro-N'-cinnamoylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N’-cinnamoylbenzohydrazide is a chemical compound with the molecular formula C16H12Cl2N2O It is known for its unique structure, which includes a cinnamoyl group attached to a benzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-cinnamoylbenzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with cinnamoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,4-dichloro-N’-cinnamoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4-dichloro-N’-cinnamoylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2,4-dichloro-N’-cinnamoylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-dichloro-N’-cinnamoylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,4-Dichlorobenzaldehyde
- 2,4-Dichlorobenzoic acid
- 2,4-Dichlorobenzyl chloride
Uniqueness
2,4-dichloro-N’-cinnamoylbenzohydrazide is unique due to its cinnamoyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
特性
分子式 |
C16H12Cl2N2O2 |
|---|---|
分子量 |
335.2 g/mol |
IUPAC名 |
2,4-dichloro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-7-8-13(14(18)10-12)16(22)20-19-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H,19,21)(H,20,22)/b9-6+ |
InChIキー |
AVONGFNKGYRPLZ-RMKNXTFCSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)

![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)



![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)

![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)


![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)


